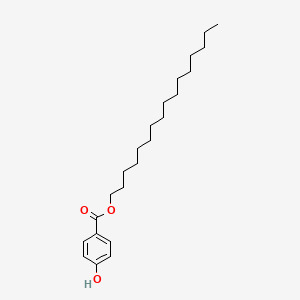

4-Hydroxybenzoic acid hexadecyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxybenzoic acid hexadecyl ester, also known as hexadecyl 4-hydroxybenzoate, is an organic compound formed by the reaction of hydroxybenzoic acid and hexadecanol . It has a chemical formula of C22H36O3 and appears as a white solid . This compound is widely used in daily life as a sunscreen and antioxidant .

Synthesis Analysis

The synthesis of hexadecyl 4-hydroxybenzoate is usually carried out by esterification of benzoic acid and cetyl alcohol . First, benzoic acid is reacted by heating with an appropriate acid catalyst to form the benzoate ester, which is then reacted with cetyl alcohol to form the hexadecyl 4-hydroxybenzoate .Chemical Reactions Analysis

The primary chemical reaction involving 4-Hydroxybenzoic acid hexadecyl ester is its formation through the esterification of benzoic acid and cetyl alcohol . Additionally, 4-Hydroxybenzoic acid, the parent compound of this ester, is known to undergo esterification reactions with various alcohols .Physical And Chemical Properties Analysis

4-Hydroxybenzoic acid hexadecyl ester is a white solid . The parent compound, 4-Hydroxybenzoic acid, is a white crystalline solid that is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone .Safety And Hazards

Hexadecyl 4-hydroxybenzoate is considered a relatively safe compound, but appropriate use and handling methods should still be followed . When in use, one should avoid inhalation of dust or contact with skin and eyes . More detailed safety data for the parent compound, 4-Hydroxybenzoic acid, is available .

Direcciones Futuras

4-Hydroxybenzoic acid, the parent compound of 4-Hydroxybenzoic acid hexadecyl ester, is extensively used in food, pharmaceutical, and cosmetic industries, and therefore widely distributed in various environments . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments . Future research may focus on elucidating the catabolic pathways involved in the biodegradation of 4-hydroxybenzoate .

Propiedades

Número CAS |

71067-09-9 |

|---|---|

Nombre del producto |

4-Hydroxybenzoic acid hexadecyl ester |

Fórmula molecular |

C23H38O3 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

hexadecyl 4-hydroxybenzoate |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(25)21-16-18-22(24)19-17-21/h16-19,24H,2-15,20H2,1H3 |

Clave InChI |

SJNCMISSTSMUFF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |

SMILES canónico |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |

Otros números CAS |

71067-09-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)